molecular formula C22H16N2O4 B5366877 3-Hydroxy-N'-[(1Z)-1-(2-oxo-2H-chromen-3-YL)ethylidene]naphthalene-2-carbohydrazide

3-Hydroxy-N'-[(1Z)-1-(2-oxo-2H-chromen-3-YL)ethylidene]naphthalene-2-carbohydrazide

Cat. No.: B5366877
M. Wt: 372.4 g/mol
InChI Key: YWECIXGZLCYRMQ-QRVIBDJDSA-N
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Description

3-Hydroxy-N’-[(1Z)-1-(2-oxo-2H-chromen-3-YL)ethylidene]naphthalene-2-carbohydrazide is a complex organic compound that combines structural elements from both naphthalene and coumarin families. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

3-hydroxy-N-[(Z)-1-(2-oxochromen-3-yl)ethylideneamino]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-13(17-11-16-8-4-5-9-20(16)28-22(17)27)23-24-21(26)18-10-14-6-2-3-7-15(14)12-19(18)25/h2-12,25H,1H3,(H,24,26)/b23-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWECIXGZLCYRMQ-QRVIBDJDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N’-[(1Z)-1-(2-oxo-2H-chromen-3-YL)ethylidene]naphthalene-2-carbohydrazide typically involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with 3-acetylcoumarin under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N’-[(1Z)-1-(2-oxo-2H-chromen-3-YL)ethylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Hydroxy-N’-[(1Z)-1-(2-oxo-2H-chromen-3-YL)ethylidene]naphthalene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N’-[(1Z)-1-(2-oxo-2H-chromen-3-YL)ethylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Such as 6,7-dihydroxycoumarin (esculetin) and 4-hydroxycoumarin.

    Naphthalene Derivatives: Such as 1-naphthylamine and 2-naphthol.

Uniqueness

3-Hydroxy-N’-[(1Z)-1-(2-oxo-2H-chromen-3-YL)ethylidene]naphthalene-2-carbohydrazide is unique due to its hybrid structure, combining elements from both coumarin and naphthalene families. This structural combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-N'-[(1Z)-1-(2-oxo-2H-chromen-3-YL)ethylidene]naphthalene-2-carbohydrazide
Reactant of Route 2
3-Hydroxy-N'-[(1Z)-1-(2-oxo-2H-chromen-3-YL)ethylidene]naphthalene-2-carbohydrazide

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